4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride
Overview
Description
4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2. It is a white to almost white solid that is soluble in water and slightly soluble in methanol . This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent . The reaction mixture is then subjected to nanofiltration to remove excess reagents and by-products. Hydrogen chloride gas is introduced to the mixture, and the final product is obtained through centrifugal filtration .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be efficient and environmentally friendly, with a high yield of over 95% and a purity of 99.8% . The use of nanofiltration membranes reduces energy consumption and allows for the recycling of raw materials .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is employed in the manufacture of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context .
Comparison with Similar Compounds
- 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
Comparison: While these compounds share structural similarities, 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride is unique in its specific applications and reactivity. The presence of the piperazine ring and the benzoic acid moiety confer distinct chemical properties, making it particularly useful in pharmaceutical synthesis and research .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;/h2-5H,6-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYLIEQCBNLGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595047 | |
Record name | 4-(4-Methylpiperazin-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289044-60-6 | |
Record name | 4-(4-Methylpiperazin-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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